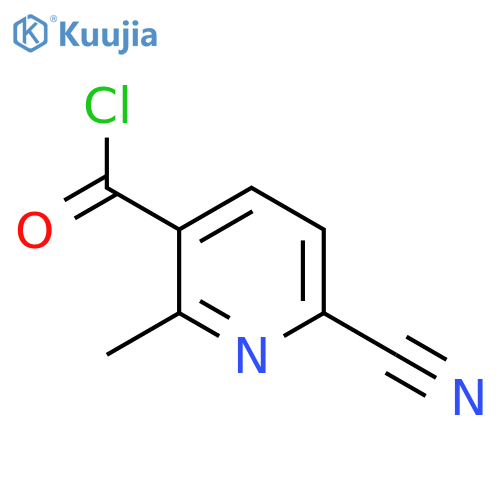

Cas no 1804893-96-6 (6-Cyano-2-methylnicotinoyl chloride)

6-Cyano-2-methylnicotinoyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-Cyano-2-methylnicotinoyl chloride

-

- インチ: 1S/C8H5ClN2O/c1-5-7(8(9)12)3-2-6(4-10)11-5/h2-3H,1H3

- InChIKey: YOFXJFSDYQVJLV-UHFFFAOYSA-N

- SMILES: ClC(C1=CC=C(C#N)N=C1C)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 233

- トポロジー分子極性表面積: 53.8

- XLogP3: 1.8

6-Cyano-2-methylnicotinoyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008045-500mg |

6-Cyano-2-methylnicotinoyl chloride |

1804893-96-6 | 95% | 500mg |

$1,617.60 | 2022-04-01 | |

| Alichem | A029008045-1g |

6-Cyano-2-methylnicotinoyl chloride |

1804893-96-6 | 95% | 1g |

$2,808.15 | 2022-04-01 | |

| Alichem | A029008045-250mg |

6-Cyano-2-methylnicotinoyl chloride |

1804893-96-6 | 95% | 250mg |

$1,029.00 | 2022-04-01 |

6-Cyano-2-methylnicotinoyl chloride 関連文献

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

6-Cyano-2-methylnicotinoyl chlorideに関する追加情報

Comprehensive Overview of 6-Cyano-2-methylnicotinoyl chloride (CAS No. 1804893-96-6): Properties, Applications, and Industry Insights

6-Cyano-2-methylnicotinoyl chloride (CAS No. 1804893-96-6) is a specialized nicotinoyl chloride derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its cyano (-CN) and methyl (-CH3) functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structure enables versatile reactivity, making it a valuable building block for heterocyclic chemistry and drug discovery.

In recent years, the demand for high-purity intermediates like 6-Cyano-2-methylnicotinoyl chloride has surged, driven by advancements in small-molecule therapeutics and precision agriculture. Researchers frequently search for "synthesis of nicotinoyl chloride derivatives" or "applications of cyano-substituted heterocycles," reflecting its relevance in modern R&D. The compound’s electron-withdrawing cyano group enhances its utility in cross-coupling reactions, a topic trending in green chemistry discussions.

From a structural perspective, 6-Cyano-2-methylnicotinoyl chloride exhibits notable stability under controlled conditions, a feature emphasized in queries like "handling sensitive acyl chlorides." Its melting point, solubility profile, and reactivity with nucleophiles are frequently studied parameters, aligning with industry needs for scalable synthetic routes. Analytical techniques such as HPLC and NMR are commonly employed to validate its purity, a critical factor for GMP-compliant production.

The compound’s role in peptide modification and catalyst design has also been explored, addressing search trends like "nicotinoyl chloride in peptide coupling." Additionally, its potential in material science, particularly for organic electronic materials, aligns with the growing interest in sustainable polymers. This multidisciplinary applicability underscores its importance beyond traditional pharmaceutical uses.

In conclusion, 6-Cyano-2-methylnicotinoyl chloride (CAS No. 1804893-96-6) represents a nexus of innovation in fine chemical synthesis. Its integration into high-throughput screening platforms and bioconjugation strategies positions it as a compound of enduring scientific and industrial value. As research continues to uncover new applications, its relevance in addressing global health and environmental challenges will likely expand.

1804893-96-6 (6-Cyano-2-methylnicotinoyl chloride) Related Products

- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

- 65473-89-4(OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-)

- 913542-80-0(4-(4-Bromophenyl)piperidine-4-carboxylic acid)

- 178181-74-3(L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester)

- 1699954-51-2(3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride)

- 1443309-76-9((4-chloro-3-methylphenyl)-(furan-2-yl)methanol)

- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)

- 1806283-74-8(Ethyl 3-cyano-4-iodo-5-nitrophenylacetate)

- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)

- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)